molecular formula C20H14ClN3O3S B12179543 3-chloro-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzothiophene-2-carboxamide

3-chloro-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzothiophene-2-carboxamide

Cat. No.: B12179543
M. Wt: 411.9 g/mol
InChI Key: IVJNBEQASVACKV-UHFFFAOYSA-N
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Description

3-chloro-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, an oxadiazole ring, and a prop-2-en-1-yloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzothiophene-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-chloro-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiophene core and oxadiazole ring are known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to anti-inflammatory or anticancer effects by modulating signaling pathways involved in cell proliferation and apoptosis

Properties

Molecular Formula

C20H14ClN3O3S

Molecular Weight

411.9 g/mol

IUPAC Name

3-chloro-N-[4-(4-prop-2-enoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H14ClN3O3S/c1-2-11-26-13-9-7-12(8-10-13)17-19(24-27-23-17)22-20(25)18-16(21)14-5-3-4-6-15(14)28-18/h2-10H,1,11H2,(H,22,24,25)

InChI Key

IVJNBEQASVACKV-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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